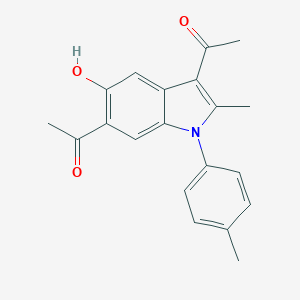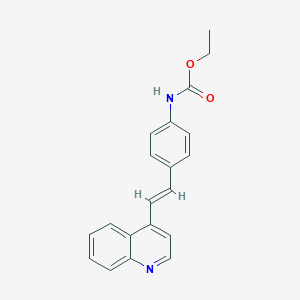
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, also known as MADMI, is a synthetic compound that belongs to the family of indole alkaloids. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is not fully understood, but it is believed to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to increase the expression of anti-apoptotic proteins, such as Bcl-2, and to decrease the expression of pro-apoptotic proteins, such as Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol in lab experiments is its relatively low toxicity compared to other indole alkaloids, such as tryptamine and serotonin. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, the development of new synthetic methods for 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol and its derivatives may lead to the discovery of more potent and selective compounds.
Métodos De Síntesis
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol can be synthesized by reacting 4-methylacetophenone and 3-acetylindole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields a yellow solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
Propiedades
Nombre del producto |
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol |
|---|---|
Fórmula molecular |
C20H19NO3 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-[3-acetyl-5-hydroxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C20H19NO3/c1-11-5-7-15(8-6-11)21-12(2)20(14(4)23)17-10-19(24)16(13(3)22)9-18(17)21/h5-10,24H,1-4H3 |
Clave InChI |
BFRAMWBPJVDFDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
